

What is N-(Biotin-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Biotin-PEG4)-N-bis(PEG4-Boc)**

Cat. No.: **B15576082**

[Get Quote](#)

An In-depth Technical Guide to **N-(Biotin-PEG4)-N-bis(PEG4-Boc)**: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This molecule incorporates a biotin moiety for detection and purification, polyethylene glycol (PEG) spacers to enhance solubility and optimize spatial orientation, and two tert-butyloxycarbonyl (Boc)-protected amine groups for sequential conjugation to ligands for a target protein of interest (POI) and an E3 ubiquitin ligase. The strategic design of this linker allows for the assembly of PROTACs with favorable physicochemical properties and potent degradation capabilities.

Core Concepts and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity, facilitated by the PROTAC linker, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** linker is a critical component in this process, as its length, flexibility, and chemical properties influence the stability and efficacy of the resulting PROTAC.

The general mechanism of action for a PROTAC synthesized using this linker is as follows:

- The PROTAC enters the cell.
- The "warhead" portion of the PROTAC binds to the target Protein of Interest (POI).
- The E3 ligase ligand portion of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).
- The E3 ligase facilitates the transfer of ubiquitin molecules to the POI.
- The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
- The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[\[1\]](#)

The biotin tag on the **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** linker provides a valuable tool for researchers. It can be used for affinity purification of the PROTAC or for studying its interactions within the cell.[\[1\]](#)

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** is essential for its effective application in PROTAC synthesis.

Property	Value	Reference
Molecular Formula	C ₅₀ H ₉₄ N ₄ O ₁₈ S	[2]
Molecular Weight	1071.36 g/mol	[2]
CAS Number	2112730-79-5	[3] [4]
Appearance	Solid	-
Purity	Typically ≥98%	-
Storage	Store at -20°C	[5]

Experimental Protocols

While specific protocols for **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** are not readily available in peer-reviewed literature, the following represents a generalized workflow for the synthesis of a PROTAC using this type of heterobifunctional linker. This process typically involves a modular and convergent synthetic approach.

General PROTAC Synthesis Workflow

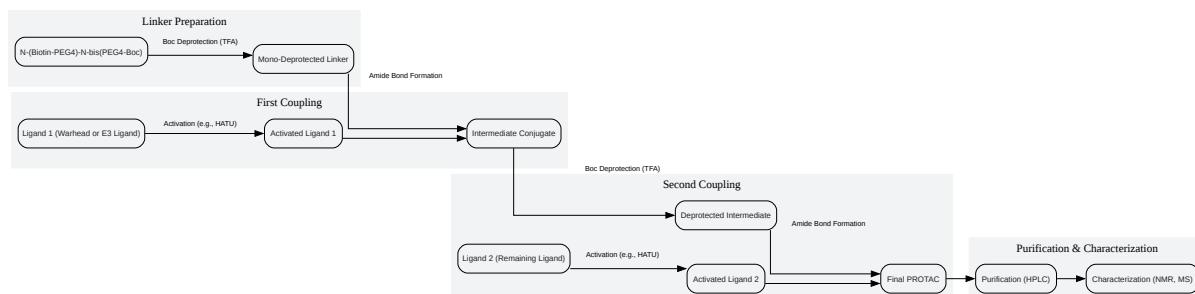
The synthesis involves the separate preparation or acquisition of the warhead (POI ligand) and the E3 ligase ligand, followed by their sequential coupling to the linker.

Step 1: Boc Deprotection of the Linker

- Dissolve **N-(Biotin-PEG4)-N-bis(PEG4-Boc)** in a suitable solvent (e.g., dichloromethane).
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to remove one of the Boc protecting groups, yielding a free amine.
- Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, neutralize the reaction and purify the mono-deprotected linker.

Step 2: Coupling of the First Ligand (Warhead or E3 Ligase Ligand)

- Activate the carboxylic acid group of the first ligand using a peptide coupling reagent (e.g., HATU, HOBr) in an aprotic solvent like DMF.
- Add the mono-deprotected linker to the activated ligand.
- Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purify the resulting conjugate by flash chromatography or preparative HPLC.


Step 3: Deprotection of the Second Boc Group

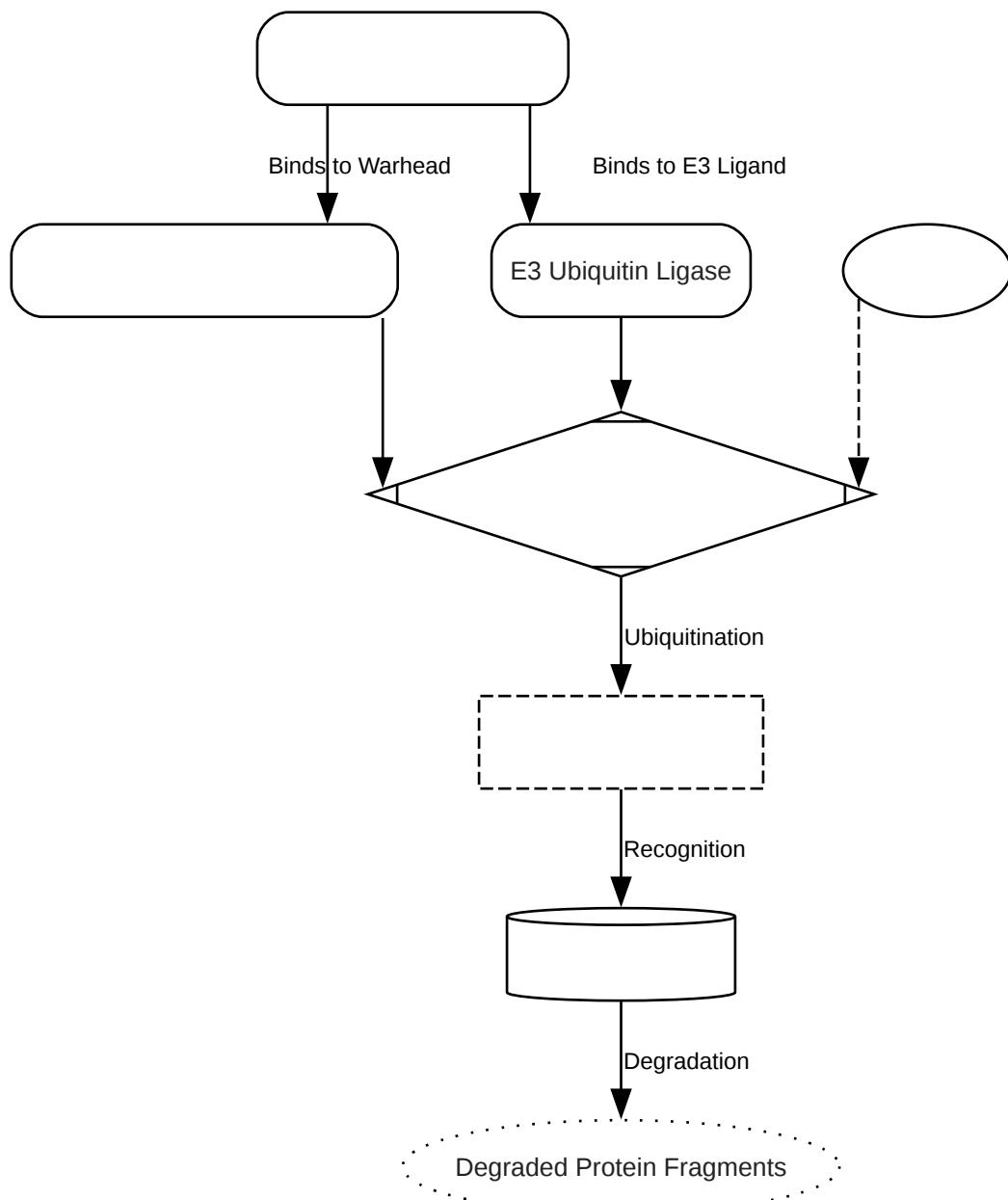
- Repeat the Boc deprotection step (Step 1) on the purified conjugate from Step 2 to expose the second amine group.

Step 4: Coupling of the Second Ligand

- Repeat the coupling procedure (Step 2) with the second ligand (either the warhead or E3 ligase ligand, whichever was not used in Step 2).
- Purify the final PROTAC molecule using preparative HPLC.
- Characterize the final product by NMR and mass spectrometry.

Diagram of the PROTAC Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis of a PROTAC.

Applications in Targeted Protein Degradation

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a valuable tool for the development of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer and neurodegenerative disorders. The modular nature of PROTAC synthesis allows for the rapid generation of libraries of compounds with different warheads, E3 ligase ligands, and linker variations to optimize degradation potency and selectivity.

Signaling Pathway Illustration

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker such as **N-(Biotin-PEG4)-N-bis(PEG4-Boc)**, induces the degradation of a target protein (POI).

[Click to download full resolution via product page](#)

Caption: The mechanism of PROTAC-mediated protein degradation.

Conclusion

N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a well-designed and versatile heterobifunctional linker that plays a crucial role in the synthesis of PROTACs for targeted protein degradation. Its key features, including the biotin handle for experimental utility, PEG spacers for improved physicochemical properties, and orthogonal Boc protecting groups for controlled synthesis,

make it an invaluable tool for researchers and drug development professionals. The ability to rationally design and synthesize PROTACs using such linkers is paving the way for novel therapeutic strategies against a host of challenging diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ptc.bocsci.com [ptc.bocsci.com]
- 4. N-(Biotin-PEG4)-N-bis(PEG4-Boc) cnreagent.com
- 5. symeres.com [symeres.com]
- To cite this document: BenchChem. [What is N-(Biotin-PEG4)-N-bis(PEG4-Boc)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15576082#what-is-n-biotin-peg4-n-bis-peg4-boc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com